Pyriminobac-méthyle

Vue d'ensemble

Description

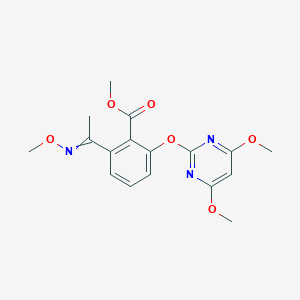

Pyriminobac-methyl, also known as kih 6127 or kuh 920, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Pyriminobac-methyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pyriminobac-methyl is primarily located in the membrane (predicted from logP).

Pyriminobac-methyl is an aromatic ether.

Applications De Recherche Scientifique

Impact environnemental dans les sols agricoles

Le pyriminobac-méthyle, connu commercialement sous le nom de Prosper, est un herbicide ester d'acide benzoïque pyrimidinique ayant un potentiel significatif en tant que désherbant. Des études se sont concentrées sur ses comportements environnementaux dans les sols agricoles, en particulier ses comportements d'adsorption-désorption, de dégradation et de lessivage. Ces études sont cruciales pour comprendre les risques potentiels pour la qualité des eaux souterraines une fois qu'il a percolé à travers le sol .

Utilisation de l'herbicide dans les rizières

L'une des principales utilisations du this compound est de contrôler l'herbe folle dans les rizières. Il a été développé comme un désherbant commercial en raison de sa forte adsorption par le sol et de ses propriétés hydrophobes plus faibles par rapport à d'autres herbicides .

Mécanisme d'action en tant qu'herbicide

Le mode d'action du this compound implique l'inhibition de l'enzyme végétale acétolactate synthase (ALS), ce qui empêche la biosynthèse des acides aminés à chaîne ramifiée. Ce mécanisme est essentiel pour contrôler la croissance des carex et des mauvaises herbes graminées et annuelles .

Analyse Biochimique

Biochemical Properties

The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Molecular Mechanism

The available literature does not provide specific information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of Pyriminobac-methyl reflected first-order kinetics, where its half-life ranged between 37.46 and 66.00 days, depending on the environmental conditions . Abiotic degradation was predominant in the degradation of this compound

Metabolic Pathways

The available literature does not provide specific information about any enzymes or cofactors that it interacts with .

Propriétés

IUPAC Name |

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-(N-methoxy-C-methylcarbonimidoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIUIGPBLPCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339265 | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136191-64-5 | |

| Record name | Methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136191-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is PROSPER, and what are its primary applications in engineering research?

A1: PROSPER is a specialized software developed by Petroleum Experts Limited for well performance analysis, design, and optimization. [] It finds extensive use in modeling various well configurations, particularly in the oil and gas industry. []

Q2: Can you provide specific examples of how PROSPER is utilized in research?

A2: Researchers utilize PROSPER to model and simulate the design and performance of artificial lift systems, such as Electrical Submersible Pumps (ESPs), for enhanced oil well productivity. [] It allows for the analysis of factors like gas injection rates in gas lift processes to determine optimal profitability. [] Additionally, it aids in modeling the inflow performance of multilateral wells by integrating numerical and analytical approaches. []

Q3: How does PROSPER contribute to the understanding of complex engineering systems?

A3: PROSPER provides a platform for simulating and analyzing the behavior of intricate engineering systems under varying conditions. For example, it allows for sensitivity analysis of multilateral well performance against different reservoir conditions and well configurations. [] This capability enables researchers to optimize designs, predict performance, and assess economic viability. []

Q4: In some research papers, "Prosperar" is mentioned in the context of a cooperative. What is its relevance to social and economic research?

A4: "Prosperar Ltda." is a Savings and Credit Cooperative located in Loja city. [] Research on this cooperative explores the implementation of social management models to enhance the well-being of its stakeholders, including managers, employees, partners, and the community. []

Q5: How does the research on Prosperar Ltda. contribute to understanding social responsibility in financial institutions?

A5: The research on Prosperar Ltda. investigates the cooperative's social responsibility initiatives and their impact on stakeholders. [] By analyzing the cooperative's financial, administrative, and social performance, the research highlights the importance of incorporating social management models into financial institutions for sustainable development and community well-being. []

Q6: One of the research papers mentions a historical figure named "Samuel Percy." What is his connection to the term "Prosper" in this context?

A6: Samuel Percy (c. 1753-1819) was a renowned wax sculptor who achieved significant success during a period of artistic prosperity in Britain. [] He was highly regarded for his wax portraits and tableaux, and his career exemplifies the flourishing of the arts during the Industrial Revolution. []

Q7: Several research papers touch upon the concept of "prosperity" in various contexts. Can you elaborate on the common themes?

A7: The research papers collectively explore prosperity across different domains. In engineering, it relates to optimizing resource extraction and maximizing profitability. [, , ] In social and economic contexts, it emphasizes financial stability, social responsibility, and community well-being. [] Historically, it reflects periods of cultural and artistic flourishing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.